![molecular formula C20H20N4O3S B2433903 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol CAS No. 887219-84-3](/img/structure/B2433903.png)
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol
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Overview
Description
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiazolo[3,2-b][1,2,4]triazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the hydroxylation of the piperidine ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the furan ring into a tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of pharmacological properties:
Antimicrobial Activity
Compounds containing triazole and thiazole rings have shown significant antimicrobial properties. For instance, studies have reported activity against various bacterial strains and fungi. The presence of the piperidine moiety may enhance these effects by improving solubility and bioavailability .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on related triazole derivatives has demonstrated the ability to reduce inflammation markers in vitro and in vivo .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy Study : A study demonstrated that triazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds showed minimum inhibitory concentrations lower than those of standard antibiotics .
- Anticancer Activity Research : Research on similar heterocyclic compounds indicated a broad spectrum of antitumor activity through apoptosis induction in cancer cell lines .
- Anti-inflammatory Assessment : A comparative study highlighted that certain derivatives reduced inflammation markers significantly more than control groups in animal models .
Mechanism of Action
The mechanism of action of 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol stands out due to its combination of a furan ring, a piperidine ring, and a thiazolo[3,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidin-4-ol , also known by its CAS number 887219-50-3, is a complex heterocyclic molecule that incorporates various functional groups. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O4S, with a molecular weight of approximately 426.49 g/mol. The structure features a piperidine ring with a hydroxyl group at the fourth position and a triazolo-thiazole ring system that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H22N4O4S |
Molecular Weight | 426.49 g/mol |
CAS Number | 887219-50-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural features to 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidin-4-ol exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiazole moieties have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the furan ring is particularly noted for enhancing antibacterial activity.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer potential. Compounds similar to 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidin-4-ol have demonstrated cytotoxic effects against cancer cell lines. For example, thiazole-based compounds have been reported to possess IC50 values in the low micromolar range against various tumor cell lines . The structure activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence anticancer efficacy .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar piperidine derivatives have shown promise in reducing inflammation markers in vitro. The hydroxyl group in the piperidine moiety may play a crucial role in modulating inflammatory responses .
Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial properties of thiazole derivatives. Compounds with similar structures exhibited broad-spectrum activity against multiple bacterial strains and were found to outperform traditional antibiotics like streptomycin .
Study 2: Anticancer Properties
In a comprehensive review on thiazole hybrids published by ResearchGate, several compounds were evaluated for their cytotoxicity against cancer cell lines. The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity . For example, compounds with electron-donating groups showed improved interaction with cancerous cells.
Study 3: Pharmacological Significance
A detailed pharmacological review emphasized the importance of triazole and its derivatives in chemotherapy. The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-14-8-10-23(11-9-14)16(13-5-2-1-3-6-13)17-19(26)24-20(28-17)21-18(22-24)15-7-4-12-27-15/h1-7,12,14,16,25-26H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLPRJCCCZAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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